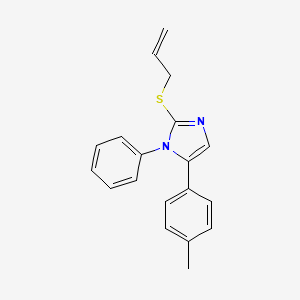

2-(allylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(allylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also contains a phenyl group (a ring of six carbon atoms, akin to benzene), a p-tolyl group (a methyl-substituted phenyl group), and an allylthio group (an allyl group attached to a sulfur atom) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the phenyl and p-tolyl groups, and the attachment of the allylthio group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .

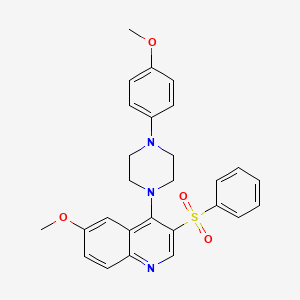

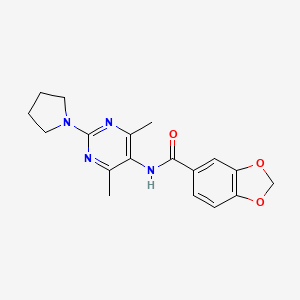

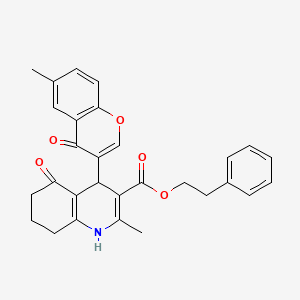

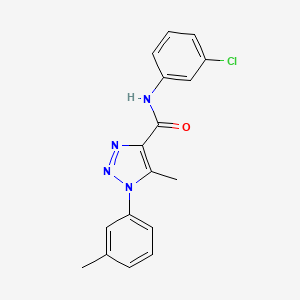

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, along with the attached phenyl, p-tolyl, and allylthio groups. The exact structure would depend on the positions of these groups on the imidazole ring .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The imidazole ring is a site of potential reactivity, especially at the nitrogen atoms. The phenyl and p-tolyl groups might undergo electrophilic aromatic substitution reactions, and the allylthio group could participate in reactions typical of alkenes .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might contribute to its stability and possibly its solubility in certain solvents .

Wissenschaftliche Forschungsanwendungen

Antifungal Activities

- Imidazole derivatives, including 2-(allylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole, have shown promise as antifungal agents. In particular, p-tolyl compounds have demonstrated activity comparable to butoconazole in antifungal tests (Takeuchi, Kawabe, & Hamada, 1991).

Corrosion Inhibition

- This compound has been identified as an effective inhibitor of copper corrosion in acidic environments. Its inhibitory efficiency is significant, particularly for 1-(p-tolyl)-4-methylimidazole, a related derivative (Gašparac, Martin, & Stupnišek-lisac, 2000).

Pharmaceutical Potential

- A series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, related to 2-(allylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole, was synthesized and evaluated for anti-inflammatory and analgesic properties. Some analogs were more potent than phenylbutazone and indomethacin (Sharpe et al., 1985).

Material Science Applications

- Phenanthroimidazole derivatives, which are structurally related to 2-(allylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole, have been used in organic light-emitting diodes (OLEDs) as functional layers due to their thermal stability and hole transporting abilities (Yuan et al., 2011).

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-(4-methylphenyl)-1-phenyl-2-prop-2-enylsulfanylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2S/c1-3-13-22-19-20-14-18(16-11-9-15(2)10-12-16)21(19)17-7-5-4-6-8-17/h3-12,14H,1,13H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBNJZMESLKESS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(allylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354931.png)

![5-{1-[(3-methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2354939.png)

![[1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride](/img/structure/B2354949.png)

![3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride](/img/structure/B2354950.png)